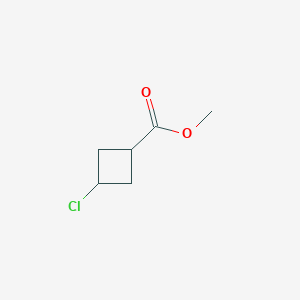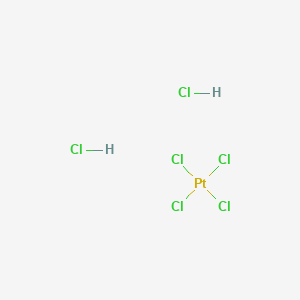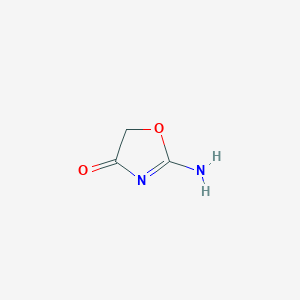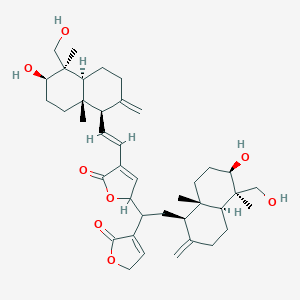
2-Methyl-6-phenylmethoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-phenylmethoxypyridine, also known as MPP, is a synthetic compound that belongs to the pyridine family. This chemical compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agricultural chemistry.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-phenylmethoxypyridine is not well understood. However, studies have suggested that this compound may act by inhibiting specific enzymes or proteins involved in cellular processes such as DNA replication and protein synthesis. The exact molecular target of this compound is still under investigation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. In vitro studies have suggested that this compound has potent anticancer, antifungal, and antimicrobial activities. Additionally, studies have shown that this compound can cross the blood-brain barrier and may have neuroprotective effects. However, the safety and toxicity of this compound have not been extensively studied, and more research is needed to understand its potential side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-6-phenylmethoxypyridine has several advantages for laboratory experiments. It is a stable and readily available compound that can be synthesized in high yield and purity. Additionally, this compound has a range of potential applications in various fields of scientific research. However, the limitations of this compound include its limited solubility in water and potential toxicity, which may require careful handling and disposal.
Direcciones Futuras
There are several future directions for research on 2-Methyl-6-phenylmethoxypyridine. In medicinal chemistry, researchers can investigate the potential of this compound as a drug delivery agent and its safety and efficacy in clinical trials. In material science, researchers can explore the use of this compound as a building block for the synthesis of novel materials with unique properties. Additionally, in agricultural chemistry, researchers can investigate the potential of this compound as a pesticide and herbicide with low toxicity and environmental impact. Finally, more research is needed to understand the mechanism of action and potential side effects of this compound.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in various fields of scientific research. The synthesis of this compound requires careful control of reaction conditions and purification steps to ensure high yield and purity. Studies have shown that this compound has potent anticancer, antifungal, and antimicrobial activities, and may have neuroprotective effects. However, the safety and toxicity of this compound have not been extensively studied, and more research is needed to understand its potential side effects. Finally, there are several future directions for research on this compound, including its potential as a drug delivery agent, building block for novel materials, and pesticide/herbicide.
Métodos De Síntesis
The synthesis of 2-Methyl-6-phenylmethoxypyridine involves a multistep process that starts with the reaction of 2-methylpyridine and benzaldehyde in the presence of a catalyst. The intermediate product is then subjected to further reactions, including methylation and reduction, to obtain the final product. The synthesis of this compound requires careful control of reaction conditions and purification steps to ensure high yield and purity.
Aplicaciones Científicas De Investigación
2-Methyl-6-phenylmethoxypyridine has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its anticancer, antifungal, and antimicrobial properties. Researchers have also investigated its potential as a drug delivery agent due to its ability to cross the blood-brain barrier. In material science, this compound has been used as a building block for the synthesis of novel polymers and materials with unique properties. Finally, in agricultural chemistry, this compound has been studied for its potential as a pesticide and herbicide.
Propiedades
IUPAC Name |
2-methyl-6-phenylmethoxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-11-6-5-9-13(14-11)15-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWZQWXVNZBQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70877160 |
Source


|
| Record name | 2-Benzyloxy-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70877160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-[2-(4-Methoxy-phenoxy)-ethyl]-piperazine](/img/structure/B170940.png)